molecular formula C11H26Si B3051519 Trimethyl(octyl)silane CAS No. 3429-76-3

Trimethyl(octyl)silane

Cat. No.: B3051519
CAS No.: 3429-76-3
M. Wt: 186.41 g/mol
InChI Key: OYOGCAUNFUJOMO-UHFFFAOYSA-N
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Description

Trimethyl(octyl)silane is a chemical compound with the molecular formula C11H26Si . It has an average mass of 186.410 Da and a monoisotopic mass of 186.180374 Da . It is often used in the synthesis of various materials .


Synthesis Analysis

Silanes, including this compound, serve as a radical H-donor or as a hydride donor . They are often used as an alternative to toxic reducing agents due to their outstanding affinity from silicon to oxygen and fluorine . A chiral oxazaborolidinium ion (COBI) catalyst enables a highly enantioselective hydrosilylation of ketones for the synthesis of various chiral secondary alcohols .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C11H26Si . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Silanes, including this compound, are often used as an alternative to toxic reducing agents . They offer their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine . A chiral oxazaborolidinium ion (COBI) catalyst enables a highly enantioselective hydrosilylation of ketones for the synthesis of various chiral secondary alcohols .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C11H26Si, an average mass of 186.410 Da, and a monoisotopic mass of 186.180374 Da .

Scientific Research Applications

Electrical Properties of Polyethylene Composites

A study by Huang et al. (2009) in the Journal of Applied Physics explored how the surface treatment of aluminum nanoparticles with octyl-trimethoxysilane impacts the electrical properties of linear low-density polyethylene composites. They found that incorporating nonpolar octyl groups on the nanoparticles' surface enhances the dielectric properties and resistivity, suggesting potential applications in the electrical and electronic industries (Huang et al., 2009).

Surface Modification and Hydrophobicity

García et al. (2007) in the Journal of the American Chemical Society reported on modifying Aerosil 200 using various methoxysilanes, including octyl-trimethoxysilane. The modifications led to different surface properties, ranging from superhydrophobic to hydrophilic. This indicates the versatility of trimethyl(octyl)silane in modifying surface properties for diverse applications (García et al., 2007).

Improved Dielectric Properties in Composites

Huang et al. (2010) in the IEEE Transactions on Dielectrics and Electrical Insulation observed that silica nanoparticles treated with octyl-trimethoxysilane showed improved dielectric properties in linear low-density polyethylene composites compared to untreated nanoparticles (Huang et al., 2010).

Grafting Density and Surface Energy

Ji et al. (2017) in Applied Surface Science studied the grafting density and surface energy of silica surfaces modified with various silanes, including trimethoxy(octyl)silane. They found a linear relationship between grafting density and surface energy, which is crucial for maximizing interfacial bonding in polymer composites (Ji et al., 2017).

Dielectric Strength of Polyethylene/Aluminum Nanocomposites

Wang et al. (2019) in the 2019 IEEE Conference on Electrical Insulation and Dielectric Phenomena discovered that the amount of trimethoxy(octyl)silane used in treating AlN/polypropylene nanocomposites affected their dielectric properties. However, the AC breakdown strengths of these composites were relatively unaffected by the amount of the silane coupling agent (Wang et al., 2019).

Safety and Hazards

Trimethyl(octyl)silane is an extremely flammable gas . It contains gas under pressure and may explode if heated . It causes skin irritation and precautions should be taken to avoid breathing its mist, gas, or vapors .

Properties

IUPAC Name

trimethyl(octyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26Si/c1-5-6-7-8-9-10-11-12(2,3)4/h5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOGCAUNFUJOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296006
Record name Trimethyl(octyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3429-76-3
Record name NSC106792
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimethyl(octyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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